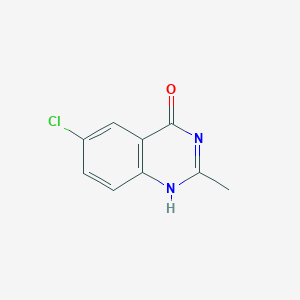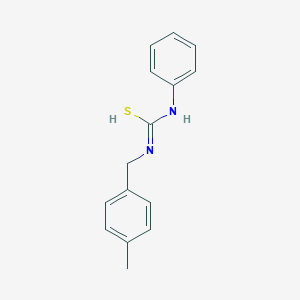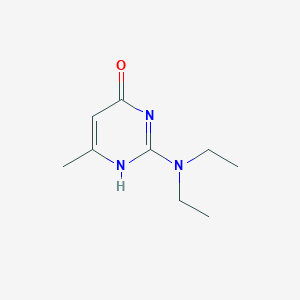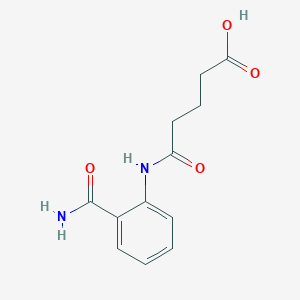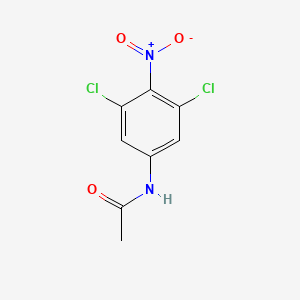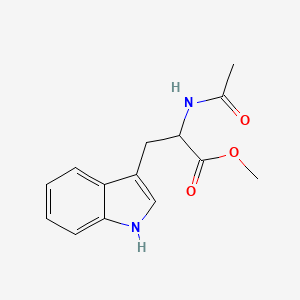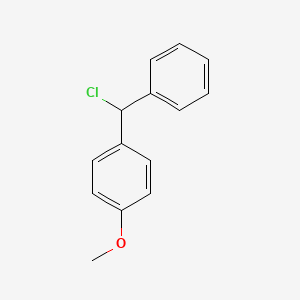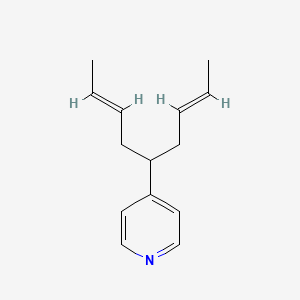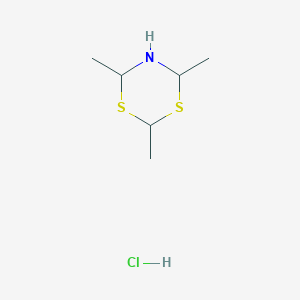
Thialdin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thialdine is a basic heterocyclic chemical compound with the molecular formula C6H13NS2 . It is used as a flavoring agent in foods and is included in the list of flavoring substances authorized in the European Union and is considered generally recognized as safe (GRAS) in the United States . Thialdine has a roasted meat smell and is therefore used as a flavoring in meat .
Synthesis Analysis
Thialdine was first synthesized by Justus von Liebig and Friedrich Wöhler in 1847 by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, with thialdine crystallizing from the solution . The acetaldehyde ammonia trimer is the cyclic trimer formed in the condensation reaction of acetaldehyde with ammonia .Physical And Chemical Properties Analysis
Thialdine is a basic heterocyclic chemical compound with the molecular formula C6H13NS2 . Its molar mass is 163.30 g·mol−1 . More research is needed to understand the full range of physical and chemical properties of Thialdine.Scientific Research Applications
Insect Attractant
Thialdine has been found in the volatiles of stored sheep wool, which was tested for its attractiveness to mosquitoes . The most abundant compound in the sheep wool hydrodistillate was not attractive for female adult Aedes aegypti mosquitoes in small-scale lab evaluations . It was concluded that sheep wool, an easily available, affordable, and environment-friendly material, could be considered as a potential tool to be used in dynamic bait setups for mosquito management and surveillance .
Flavoring Agent
Thialdine is used as a flavoring agent in foods . It is included in the list of flavoring substances authorized in the European Union and is considered generally recognized as safe (GRAS) in the United States . Thialdine has a roasted meat smell and is therefore used as a flavoring in meat .
Antioxidant Additive
Salts of Thialdine have been used as an antioxidant additive in lubricating oils . This application helps to prevent the oxidation of oils, thereby enhancing their lifespan and performance.
Rubber Vulcanization Accelerators
Thialdine and similar compounds have been proposed as rubber vulcanization accelerators . In the process of vulcanization, these accelerators speed up the cross-linking process, improving the final properties of the rubber.
Aroma Compound in Cooked and Dried Hen Meat
Thialdine has been identified in the aroma extract of cooked and dried hen meat . This suggests that Thialdine contributes to the characteristic aroma of cooked poultry.
Research and Synthesis
Thialdine was first synthesized by Justus von Liebig and Friedrich Wöhler in 1847 by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, with thialdine crystallizing from the solution . This historical synthesis method is still relevant in research and educational contexts.
Mechanism of Action
Target of Action
Thialdine is a basic heterocyclic chemical compound
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including alterations in signal transduction, gene expression, and metabolic pathways
Biochemical Pathways
For instance, some compounds can affect energy metabolism, biosynthesis of nucleic acids, and antioxidant machinery
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It’s important to note that the effects of a compound’s action can range from alterations in cellular processes to changes in the overall function of an organism
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, photoperiod, and exposure to other chemicals can affect the function and effectiveness of a compound . .
properties
| { "Design of the Synthesis Pathway": "Thialdine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-4-nitroaniline", "sodium sulfide", "sodium hydroxide", "acetic acid", "sodium acetate", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "The first step involves the reduction of 2-chloro-4-nitroaniline with sodium sulfide and sodium hydroxide in water to form 2-amino-4-chlorophenyl sulfide.", "The second step involves the reaction of 2-amino-4-chlorophenyl sulfide with acetic acid and sodium acetate to form 2-acetamido-4-chlorophenyl sulfide.", "The third step involves the hydrogenation of 2-acetamido-4-chlorophenyl sulfide with hydrogen gas and palladium on carbon catalyst to form Thialdine." ] } | |
CAS RN |
5340-02-3 |
Product Name |
Thialdin hydrochloride |
Molecular Formula |
C6H14ClNS2 |
Molecular Weight |
199.8 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H |
InChI Key |
OYCMJTUDNOIXPL-UHFFFAOYSA-N |
SMILES |
CC1NC(SC(S1)C)C |
Canonical SMILES |
CC1NC(SC(S1)C)C.Cl |
boiling_point |
260.00 to 261.00 °C. @ 760.00 mm Hg (est) |
physical_description |
Light brown crystalline solid; roasted, meaty odour |
solubility |
3.944e+004 mg/L @ 25 °C (est) Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thialdine and where is it found?
A1: Thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) is a sulfur-containing heterocyclic compound. It is often found as a major volatile component in cooked or fermented seafood. Notably, it contributes to the characteristic aroma of cooked small shrimp (Acetes japonicus Kishinouye) [] and Sergia Lucens, where it imparts a "dried small sardine-like odor" [, ]. Thialdine also appears as a significant volatile compound in stored sheep wool [].
Q2: How is thialdine formed?
A2: Thialdine can be formed through several pathways:
- Reaction of acetaldehyde with ammonium sulfide: This classical synthesis, first described in the 19th century, highlights thialdine's early discovery and chemical interest [, , ].
- Maillard reaction: Heating cysteine and glucose together, a model system mimicking the Maillard reaction, produces thialdine as a major volatile component []. This suggests its formation during cooking processes involving sugars and sulfur-containing amino acids.
- Thermal decomposition of cysteine derivatives: Heating cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid, and cysteine methyl ester in soybean oil at high temperatures (200°C) leads to the formation of various sulfur-containing compounds, including thialdine [, ].
Q3: What is the role of thialdine in food aroma?
A3: Thialdine contributes significantly to the overall aroma profile of certain foods:
- Seafood: In cooked Sergia Lucens, thialdine decreases with increased fermentation time, while alkyl pyrazines increase, indicating a dynamic change in aroma profile during processing []. Sensory analysis using GC-sniff techniques confirms thialdine's contribution to the characteristic "dried small sardine-like odor" of this shrimp [].
- Fermented Products: Thialdine is found alongside other sulfur compounds and pyrazines in fermented small shrimp (Acetes japonicus Kishinouye) [], suggesting its role in the complex aroma development of fermented seafood products.
Q4: What is the stereochemistry of thialdine?
A4: Thialdine exists as a single stereoisomer. X-ray diffraction studies have confirmed that thialdine adopts an all-cis configuration []. This specific spatial arrangement of its methyl and sulfur-containing groups likely influences its sensory properties and interactions with other molecules.
Q5: Are there any analytical challenges related to thialdine detection?
A5: Yes, thialdine can be formed during the Likens-Nickerson extraction process, a common method for isolating volatile compounds from complex matrices []. This highlights the importance of careful method optimization and validation to accurately quantify thialdine and differentiate its presence in the original sample versus artifact formation during analysis [].
Q6: What other sulfur-containing compounds are formed alongside thialdine?
A6: Various sulfur-containing compounds often accompany thialdine formation, particularly in food systems:
- Thermal degradation of cysteine: This process generates diverse sulfur-containing heterocycles, including alkylthiazoles, thiazolines, thiazolidines, as well as compounds with two or three sulfur atoms such as ethane-1,2-dithiole, diethyldisulfide, diethyltrisulfide, 2-methyl-1,3-dithiolane, 1,2-dithiane, 1,2,4-trithiolanes, 1,2,4-trithianes, and 2-methyl-thiazolidino-(3,4-b-)-thiazolidine [].
- Maillard reaction: The cysteine/glucose Maillard model system produces other sulfur-containing heterocycles like 2-methylthiazolidine and 3,5-dimethyl-1,2,4-trithiolane, highlighting the complex interplay of sulfur chemistry in this reaction [].
- Seafood: In both raw and fermented small shrimp (Acetes japonicus Kishinouye), thialdine is found with other sulfur-containing compounds like thiazoles and trithiolanes, contributing to the overall aroma profile of the seafood [].
Q7: Is thialdine unique to food systems?
A7: While prominently featured in food aroma research, thialdine's presence extends beyond food. Its detection in stored sheep wool [] suggests a broader role in natural systems, potentially influencing insect behavior or other ecological interactions.
Q8: What are the potential applications of thialdine beyond its role in aroma?
A8: While thialdine's role as a flavor and aroma compound is well documented, its potential applications beyond the food industry are less explored. Further research is needed to investigate its potential in areas like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



